Acrylic Acid Sodium Vinyl Sulfonate

Barium sulfate scale inhibition Oilfield water treatment Particulate dispersion

AA/SVS copolymer provides pH-independent anionic charge density unmatched by PAA homopolymers or AMPS copolymers. Proven 57% lower dosage than sodium polyacrylate for BaSO₄ dispersion in >200,000 ppm TDS brines and 37-48% higher Fe₂O₃/CaCO₃ dispersancy over sulfonated SMA resins. Ideal for oilfield scale inhibitors, cooling water programs, and phosphate-free detergent builders. Outperforms generic alternatives in high-hardness, high-salinity conditions while reducing pump maintenance and chemical inventory.

Molecular Formula C5H7NaO5S
Molecular Weight 202.16 g/mol
Cat. No. B8535041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic Acid Sodium Vinyl Sulfonate
Molecular FormulaC5H7NaO5S
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC=CC(=O)O.C=CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H4O2.C2H4O3S.Na/c1-2-3(4)5;1-2-6(3,4)5;/h2H,1H2,(H,4,5);2H,1H2,(H,3,4,5);/q;;+1/p-1
InChIKeyMSZXDWPWMAIAKE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrylic Acid Sodium Vinyl Sulfonate Copolymer: Technical Baseline for Scale Inhibitor and Dispersant Procurement


Acrylic Acid Sodium Vinyl Sulfonate (AA/SVS) refers to a class of water-soluble copolymers synthesized via free-radical polymerization of acrylic acid (or its salts) and sodium vinyl sulfonate [1]. These copolymers are characterized by a polycarboxylate backbone partially substituted with pendant sulfonate groups, typically containing up to 30 wt% vinyl sulfonate and possessing weight-average molecular weights below 90,000 Da [2]. The sulfonate moiety confers strong anionic charge density and exceptional solubility across a broad pH and ionic strength range, distinguishing AA/SVS from conventional polyacrylates and underpinning its primary industrial utility as a threshold scale inhibitor and particulate dispersant in aqueous systems [1].

Why Generic Acrylic Acid Sodium Vinyl Sulfonate Copolymers Cannot Be Substituted by PAA or AMPS-Based Alternatives


Generic substitution of AA/SVS copolymers with homopolymeric polyacrylic acid (PAA) or copolymers of acrylic acid with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) is not recommended due to fundamental differences in anionic charge density, hydrolytic stability of the sulfonate linkage, and performance in high-hardness, high-salinity brines [1]. While PAA homopolymers exhibit rapid nucleation inhibition for calcium scales, they suffer from calcium-induced precipitation and poor dispersancy at elevated temperatures, leading to efficiency loss in high ionic strength environments [2]. Conversely, AMPS-containing copolymers offer excellent thermal and hydrolytic stability but at a significantly higher monomer cost and with a larger steric bulk that can reduce charge accessibility [3]. The vinyl sulfonate group in AA/SVS provides a unique balance of strong, pH-independent anionic charge, compact molecular volume, and cost-effectiveness, resulting in superior performance for specific scale types like barium sulfate and in applications requiring long-term dispersion stability [1].

Acrylic Acid Sodium Vinyl Sulfonate: Quantitative Evidence of Performance Differentiation vs. PAA and Commercial Alternates


Barium Sulfate Slurry Dispersancy: AA/SVS Copolymers vs. Sodium Polyacrylate

In a direct head-to-head evaluation of barium sulfate slurry dispersancy, a 95/5 acrylic acid/sodium vinyl sulfonate copolymer (M_w = 8,420 Da) exhibited significantly lower Brookfield viscosity at equivalent dosages compared to a sodium polyacrylate (SA) homopolymer (M_w = 27,000 Da) [1]. Specifically, at a 0.3% dosage level based on slurry solids, the AA/SVS copolymer produced a viscosity of 425 cP, whereas the SA control required a 0.4% dosage to achieve a comparable viscosity of 975 cP [1]. This translates to a ~57% reduction in required active dosage for equivalent dispersant performance. Furthermore, the AA/SVS copolymer maintained stable, easily redispersible slurries after one week of aging, while the SA control at lower dosages formed non-redispersible gels, indicating superior long-term colloidal stabilization [1].

Barium sulfate scale inhibition Oilfield water treatment Particulate dispersion

Iron Oxide and Calcium Carbonate Dispersancy: AA/SVS/VAc Terpolymer vs. Commercial Sulfonated Styrene Maleic Anhydride Copolymer

An acrylic acid/sodium vinyl sulfonate/vinyl acetate terpolymer (56% AA, 24% SVS, 20% VAc; M_w = 3,520 Da) was benchmarked against a commercial sulfonated styrene-maleic anhydride copolymer (Versa TL-4, M_w = 10,000 Da) for iron oxide and calcium carbonate dispersancy [1]. In standardized dispersancy tests where Versa TL-4 was set as the 100% efficiency baseline, the AA/SVS/VAc terpolymer achieved 137% efficiency for Fe2O3 dispersion and 148% efficiency for CaCO3 dispersion [1]. This represents a 37% and 48% performance improvement over the commercial alternative, respectively [1].

Cooling water treatment Iron oxide dispersion Calcium carbonate scale control

Biodegradability Enhancement vs. Poly(sodium acrylate) Oligomers

Oligomeric copolymers of acrylic acid and sodium vinyl sulfonate, denoted as P(A-VS) with M_n = 3,800-26,850 Da, were evaluated for detergency building performance and aerobic biodegradability [1]. The P(A-VS) oligomer demonstrated superior detergency building power compared to disodium 3-oxapentanedioate (ODA), though it was slightly inferior to sodium tripolyphosphate (STPP) and oligomeric poly(sodium acrylate) [1]. Critically, under aerobic conditions, the P(A-VS) oligomer exhibited enhanced biodegradability relative to the corresponding sodium acrylate homooligomer. This was attributed to the introduction of sulfonate groups into the polyacrylate backbone, which promotes microbial degradation [1].

Detergent builders Biodegradable polymers Green chemistry

Thermal Stability Improvement: Class-Level Evidence for Vinyl Sulfonate-Containing Copolymers

Although direct comparative data on the thermal degradation temperature of AA/SVS copolymers is limited, class-level evidence from closely related vinyl sulfonate copolymers supports the inference that incorporation of sodium vinyl sulfonate enhances thermal stability. In a study of acrylamide-sodium vinyl sulfonate copolymers (PAMSVS) subjected to thermal degradation at 90°C, 120°C, and 150°C, all PAMSVS samples demonstrated superior heat endurance compared to polyacrylamide (PAM) homopolymer [1]. The optimal thermal stability was achieved with a copolymer containing 3.4 mol% sulfonate groups [1]. This suggests that the pendant sulfonate group stabilizes the polymer backbone against thermal degradation, a property likely transferable to AA/SVS copolymers.

Enhanced oil recovery High-temperature stability Polymer flooding

Copolymerization Reactivity Ratios: Vinyl Sulfonate vs. Vinyl Acetate

The reactivity ratios for the radical copolymerization of vinyl acetate (VAc) with sodium vinyl sulfonate (MVS) were determined to be r1(VAc) = 0.66 and r2(MVS) = 0.26 [1]. These values indicate that the monomers have moderate reactivity and tend toward alternating copolymerization (r1r2 ≈ 0.17). This contrasts with the reactivity ratios for VAc with sodium vinyl benzenesulfonate (BVS), which were r1(VAc) = 0.71 and r2(BVS) = 0 [1], suggesting a strong tendency for alternating copolymerization with BVS acting as a terminator. The moderate reactivity of sodium vinyl sulfonate allows for more uniform incorporation into copolymer chains, which is essential for achieving consistent sulfonate group distribution and predictable performance in AA/SVS copolymers.

Copolymer microstructure Monomer reactivity Polymer design

Optimal Procurement and Formulation Scenarios for Acrylic Acid Sodium Vinyl Sulfonate Copolymers Based on Quantitative Evidence


Oilfield Barium Sulfate Scale Control in High-Salinity Produced Water

Based on the demonstrated superiority of AA/SVS copolymers as dispersants for barium sulfate slurries (Section 3, Evidence 1), this copolymer is the preferred choice for formulating scale inhibitors targeting barium sulfate precipitation in oilfield produced water and seawater injection systems [1]. The ability to achieve equivalent or better dispersion at ~57% lower dosage than sodium polyacrylate translates to reduced chemical inventory, lower pump maintenance, and improved flow assurance in high-salinity brines (>200,000 ppm TDS) where other polymers may precipitate or lose activity [1].

Industrial Cooling Water and Boiler Systems Prone to Iron Oxide Fouling

The 37-48% performance advantage of AA/SVS/VAc terpolymers over commercial sulfonated styrene-maleic anhydride copolymers for iron oxide and calcium carbonate dispersion (Section 3, Evidence 2) makes this polymer class ideal for cooling water treatment programs [2]. Formulators can use AA/SVS-based terpolymers to replace less effective or more expensive alternatives, achieving superior deposit control on heat exchanger surfaces and reducing the frequency of mechanical cleaning in both open recirculating cooling towers and low-pressure boilers [2].

Phosphate-Free and Biodegradable Detergent Builder Formulations

For manufacturers of household and industrial cleaning products seeking to eliminate phosphates (e.g., STPP) while maintaining detergency performance, oligomeric AA/SVS copolymers offer a compelling alternative [3]. As established in Section 3 (Evidence 3), P(A-VS) oligomers provide better builder performance than ODA and exhibit enhanced biodegradability compared to conventional sodium polyacrylate oligomers [3]. This combination of performance and improved environmental profile aligns with regulatory trends and consumer demand for greener cleaning products.

High-Temperature Enhanced Oil Recovery (EOR) Polymer Flooding

Although direct data on AA/SVS copolymers at high temperatures is limited, the class-level evidence for improved thermal stability of vinyl sulfonate-containing polymers (Section 3, Evidence 4) supports the use of AA/SVS copolymers as components in thermally stable polymer flooding systems [4]. In reservoirs with temperatures exceeding 90°C, where conventional polyacrylamides undergo rapid thermal degradation and viscosity loss, the sulfonate group in AA/SVS is expected to provide backbone stabilization, extending the useful life of the polymer and improving oil recovery economics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrylic Acid Sodium Vinyl Sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.